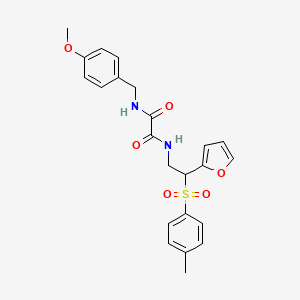
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic molecule. It contains several functional groups including a furan ring, a tosyl group, an oxalamide group, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure analysis would require more specific information such as X-ray crystallography data or NMR data, which I currently do not have .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive functional groups. For example, the furan ring can undergo electrophilic aromatic substitution, and the tosyl group can act as a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, the functional groups present, and their arrangement. Without specific experimental data, it’s difficult to provide accurate information .作用機序
The mechanism of action of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide involves the inhibition of the demethylase activity of FTO. This inhibition leads to the accumulation of N6-methyladenosine (m6A) in mRNA, which affects the translation and stability of mRNA. The accumulation of m6A in mRNA has been shown to have significant effects on various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit the activity of FTO. This inhibition leads to the accumulation of m6A in mRNA, which affects the translation and stability of mRNA. The accumulation of m6A in mRNA has been shown to have significant effects on various cellular processes, including cell differentiation, proliferation, and apoptosis.
実験室実験の利点と制限
The advantages of using N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide in lab experiments include its specificity towards FTO and its potential applications in various research fields. However, the limitations of using this compound include its complex synthesis process and the lack of information regarding its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the research on N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide. One of the potential directions is to study its potential applications in cancer research, as FTO has been found to play a role in the regulation of RNA metabolism and gene expression. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy as a therapeutic agent. Moreover, the development of more efficient synthesis methods for this compound could lead to its wider applications in various research fields.
合成法
The synthesis of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide is a complex process that involves several steps. The first step is the synthesis of 2-(furan-2-yl)ethanol, which is followed by the tosylation of the alcohol group to form 2-(furan-2-yl)-2-tosylethanol. The next step involves the coupling of 4-methoxybenzylamine with oxalyl chloride to form N-(4-methoxybenzyl)oxalamide. Finally, the coupling of 2-(furan-2-yl)-2-tosylethanol with N-(4-methoxybenzyl)oxalamide leads to the formation of this compound.
科学的研究の応用
The FTO protein is a crucial regulator of energy homeostasis and body weight, and its dysregulation has been linked to various metabolic disorders such as obesity, type 2 diabetes, and cancer. N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide has been shown to inhibit the activity of FTO, which makes it a promising compound for the treatment of metabolic disorders. Moreover, this compound has also been studied for its potential applications in cancer research, as FTO has been found to play a role in the regulation of RNA metabolism and gene expression.
Safety and Hazards
特性
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYSTZWVXDTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

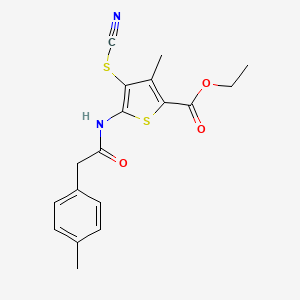
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)


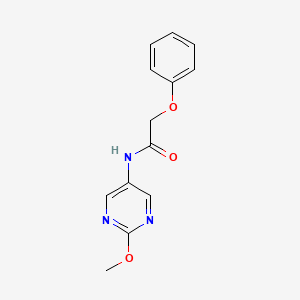
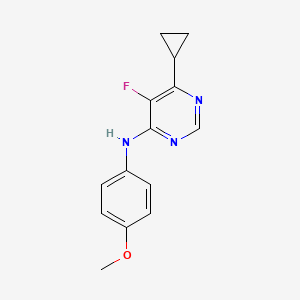
![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)
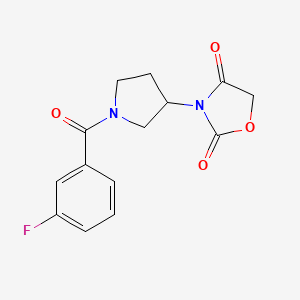

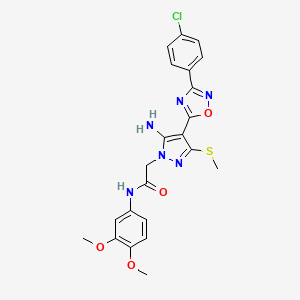

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)